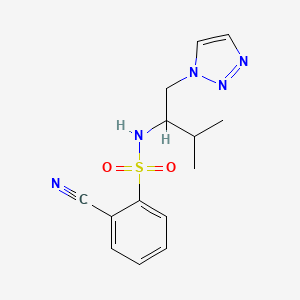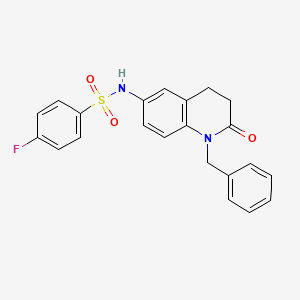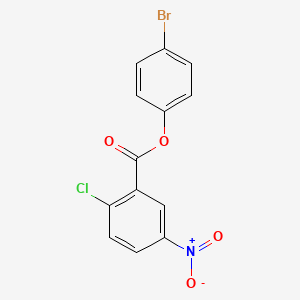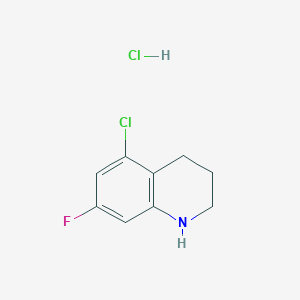![molecular formula C21H18ClN3O3S2 B2530934 N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide CAS No. 1251610-51-1](/img/structure/B2530934.png)
N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of sulfone derivatives containing 1,3,4-oxadiazole/thiadiazole moieties has been explored in the context of developing chitinase inhibitors with antifungal properties. The process involves the creation of 2-substituted methylthio-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole/thiadiazole and their corresponding sulfones, which have shown moderate to good antifungal activity against various fungi . Another study focused on the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, starting from 4-chlorophenoxyacetic acid and proceeding through several steps including esterification, hydrazination, and ring closure, leading to compounds with significant antibacterial activity . Similarly, the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide involved converting aromatic acids into esters, hydrazides, and then 1,3,4-oxadiazole-2-thiols, which were further reacted to obtain the target compounds .
Molecular Structure Analysis
The molecular structure of N-(3,4-Dichlorophenyl)methanesulfonamide was analyzed, revealing a syn conformation of the N—H bond to the meta-chloro group. This conformation contrasts with the anti conformation observed in similar compounds. The bond parameters were found to be similar to those in other methanesulfonanilides, with some differences in bond and torsion angles. The presence of N—H O hydrogen bonds leads to the formation of dimers, which are further connected by C—H O interactions to form a ribbonlike structure .
Chemical Reactions Analysis
The chlorosulfonation of various compounds such as N-phenylmorpholine, benzothiazole, and triphenyloxazole has been studied, resulting in the formation of sulfonyl chlorides, which were then converted into sulfonamides. The reactions were characterized by NMR spectral analysis, indicating the formation of isomeric mixtures in some cases . Additionally, the synthesis of 2-aryloxycarbonylthiophene-3-sulfonamides and their evaluation as endothelin receptor antagonists involved the identification of potent and selective nonpeptide antagonists .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were characterized using various analytical techniques. Infrared (IR), proton nuclear magnetic resonance (1H-NMR), and electron ionization mass spectrometry (EI-MS) spectral data were used to confirm the substitutions on the 1,3,4-oxadiazole-2-thiol core . The synthesized compounds were also screened for their biological activity, revealing their potential as antibacterial agents and moderate inhibitors of α-chymotrypsin enzyme . The antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides was also assessed, with some derivatives showing anti-tobacco mosaic virus activity .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of sulfonamide derivatives, including those structurally similar to N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide, involves multiple steps starting from basic aromatic compounds or acids. For example, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives from 4-chlorobenzoic acid through esterification, hydrazination, salt formation, cyclization, and nucleophilic attack stages has been documented, highlighting the complexity and versatility of sulfonamide chemistry (Chen et al., 2010).
Biological Activities and Applications
Sulfonamide derivatives exhibit a range of biological activities, including antiviral and antibacterial properties. For instance, some derivatives have shown certain anti-tobacco mosaic virus activity, indicating their potential in treating plant viral infections (Chen et al., 2010). Additionally, novel heterocyclic compounds containing a sulfonamido moiety have been synthesized for antibacterial applications, with some compounds displaying high activities against various bacterial strains, demonstrating the therapeutic potential of such chemical structures (Azab et al., 2013).
Molecular Docking and Theoretical Investigations
Theoretical studies, including molecular docking and density functional theory (DFT) calculations, have been applied to sulfonamide derivatives to explore their potential as inhibitors against specific targets. For example, molecular docking studies of sulfonamide compounds have been conducted to evaluate their potential as cancer inhibitors, providing insights into the interaction mechanisms at the molecular level and guiding the design of more effective therapeutic agents (Kamaraj et al., 2021).
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3S2/c1-13-7-8-15(11-14(13)2)20-23-21(28-24-20)19-18(9-10-29-19)30(26,27)25(3)17-6-4-5-16(22)12-17/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJNXLJNDLRLCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=CC=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate](/img/structure/B2530858.png)


![diethyl 2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2530865.png)
![2,6-difluoro-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2530867.png)

![Benzo[d]thiazol-2-yl(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2530870.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone](/img/structure/B2530872.png)
![2-(Chloromethyl)-1-methyl-1H-benzo[d]imidazole hydrochloride](/img/no-structure.png)